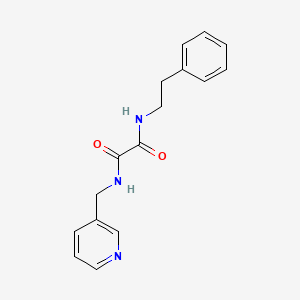

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

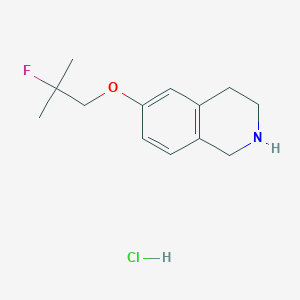

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, commonly known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are responsible for fast synaptic transmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Applications De Recherche Scientifique

Catalytic Applications in Chemical Reactions

Catalytic Activity of Palladium(II) Complexes : Palladium(II) complexes with nitrogen ligands, including N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, show significant catalytic activity in the hydrogenation of alkenes and alkynes under mild conditions. Some complexes exhibit good catalytic activity towards styrene and phenylacetylene, demonstrating potential in homogeneous hydrogenations. One specific complex has shown excellent chemo- and stereo-selectivity in the semi-hydrogenation of alkynes, highlighting its potential in selective hydrogenation processes (Costa, Pelagatti, Pelizzi, & Rogolino, 2002).

Complexation and Structural Studies

Complexation to Cadmium(II) : The reaction of N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide with other compounds under specific conditions has led to the formation of new molecules with distinct structures. For example, a complex involving cadmium(II) was prepared and identified, showing a distorted octahedral geometry around the cadmium atom. The crystal structure exhibited several hydrogen bonds, indicating intricate molecular interactions (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Synthesis and Structural Characterization

Synthesis of Schiff Base Complexes : Schiff base complexes involving N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide and divalent transition metals like Ni(II), Co(II), Cu(II), and Zn(II) have been synthesized. These complexes exhibit octahedral geometrical structures and have been studied for their potential biocidal activities, showing higher antimicrobial activities compared to the Schiff base ligand itself (Yimer, 2014).

Corrosion Inhibition

Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Cadmium(II) complexes with N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide have been studied for their corrosion inhibition properties on mild steel. These complexes demonstrate significant inhibition activity, providing a protective layer on the steel surface. This research opens new possibilities for the application of coordination chemistry in materials and corrosion engineering (Das et al., 2017).

Propriétés

IUPAC Name |

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h1-7,9,11H,8,10,12H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJLUMPQYBHPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)

![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)

![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)